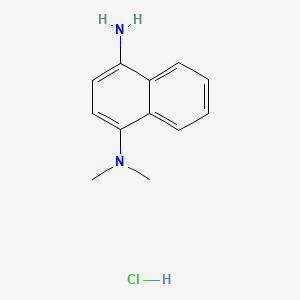
N1,N1-Dimethyl-1,4-naphthalenediamine Hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N1,N1-Dimethyl-1,4-naphthalenediamine Hydrochloride is an organic compound with the molecular formula C12H16Cl2N2. It is a derivative of naphthalene, characterized by the presence of two amine groups at the 1 and 4 positions, both of which are dimethylated. This compound is often used in various chemical and industrial applications due to its unique properties.
準備方法
Synthetic Routes and Reaction Conditions
N1,N1-Dimethyl-1,4-naphthalenediamine Hydrochloride can be synthesized through the dimethylation of 1,4-naphthalenediamine. The reaction typically involves the use of dimethyl sulfate or methyl iodide as methylating agents in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled conditions to ensure complete dimethylation of the amine groups.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale methylation processes. The raw materials, including 1,4-naphthalenediamine and methylating agents, are fed into reactors where the reaction takes place under optimized conditions. The product is then purified through crystallization or other separation techniques to obtain the dihydrochloride salt.
化学反応の分析
Types of Reactions
N1,N1-Dimethyl-1,4-naphthalenediamine Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it back to the parent amine.
Substitution: The amine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Parent amine.
Substitution: Various substituted naphthalene derivatives.
科学的研究の応用
N1,N1-Dimethyl-1,4-naphthalenediamine Hydrochloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of dyes and pigments.
Biology: Employed in the study of enzyme reactions and as a staining agent in microscopy.
Medicine: Investigated for its potential use in drug development and as a diagnostic reagent.
Industry: Utilized in the manufacture of polymers, resins, and other industrial chemicals.
作用機序
The mechanism of action of N1,N1-Dimethyl-1,4-naphthalenediamine Hydrochloride involves its interaction with various molecular targets. The compound can act as a nucleophile due to the presence of amine groups, allowing it to participate in various chemical reactions. It can also form charge-transfer complexes with electron-deficient molecules, influencing its reactivity and applications.
類似化合物との比較
Similar Compounds
1,4-Naphthalenediamine: The parent compound without dimethylation.
1,4-Naphthalenediamine, N,N-diethyl-, dihydrochloride: A similar compound with ethyl groups instead of methyl groups.
1,4-Naphthalenediamine, N,N-dimethyl-: The free base form without the dihydrochloride salt.
Uniqueness
N1,N1-Dimethyl-1,4-naphthalenediamine Hydrochloride is unique due to its specific dimethylation pattern, which imparts distinct chemical and physical properties. This makes it particularly useful in applications where specific reactivity and solubility characteristics are required.
特性
CAS番号 |
7475-05-0 |
|---|---|
分子式 |
C12H15ClN2 |
分子量 |
222.71 g/mol |
IUPAC名 |
4-N,4-N-dimethylnaphthalene-1,4-diamine;hydrochloride |
InChI |
InChI=1S/C12H14N2.ClH/c1-14(2)12-8-7-11(13)9-5-3-4-6-10(9)12;/h3-8H,13H2,1-2H3;1H |
InChIキー |
TXOWJRHXCWPTPC-UHFFFAOYSA-N |
SMILES |
CN(C)C1=CC=C(C2=CC=CC=C21)N.Cl |
正規SMILES |
CN(C)C1=CC=C(C2=CC=CC=C21)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















